molecular formula C8H8BrNO B13082105 4-Bromo-3,5-dimethylpicolinaldehyde

4-Bromo-3,5-dimethylpicolinaldehyde

Cat. No.: B13082105
M. Wt: 214.06 g/mol
InChI Key: CEDDNBYFLJSZTE-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylpicolinaldehyde is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . It is a derivative of picolinaldehyde, characterized by the presence of bromine and methyl groups on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethylpicolinaldehyde typically involves the bromination of 3,5-dimethylpicolinaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 3,5-dimethylpicolinaldehyde in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

4-Bromo-3,5-dimethylpicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The bromine and aldehyde groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

4-Bromo-3,5-dimethylpicolinaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound due to the presence of the bromine atom and the pyridine ring structure.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-3,5-dimethylpyridine-2-carbaldehyde

InChI

InChI=1S/C8H8BrNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3-4H,1-2H3

InChI Key

CEDDNBYFLJSZTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1Br)C)C=O

Origin of Product

United States

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